4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol
Description
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-fluoro-4-(1H-imidazol-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H9FN2O2/c11-9-6(1-2-7(14)10(9)15)5-8-12-3-4-13-8/h1-4,14-15H,5H2,(H,12,13) |
InChI Key |
PVNPXALUYYRBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=NC=CN2)F)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
- Starting from a fluorinated benzene derivative (e.g., 3-fluoro-1,2-dihydroxybenzene or protected catechol derivatives).
- Introduction of the imidazol-2-ylmethyl group via nucleophilic substitution or reductive amination using imidazole derivatives.
- Deprotection and purification to yield the final catechol structure with the fluorine and imidazole substituents intact.
Specific Synthetic Routes and Conditions
Synthesis of (1H-Imidazol-2-yl)methanol Intermediate
- (1H-Imidazol-2-yl)methanol is a key intermediate for introducing the imidazole moiety.
- It can be prepared by reduction of 1H-imidazole-2-carbaldehyde using sodium borohydride in methanol at low temperatures (5–20 °C) for 1–3 hours.
- Yields reported range from 45% to 78% depending on conditions such as temperature, solvent, and inert atmosphere (N2) presence.
- Purification is typically done by silica gel column chromatography using mixtures of methanol and dichloromethane or chloroform as eluents.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 78 | NaBH4 in MeOH, 5–20 °C, 3 h | Quenched with brine, purified by silica gel chromatography |
| 51 | NaBH4 in MeOH, 20 °C, 1 h, inert atmosphere | Quenched with brine, silica gel chromatography |
| 45.2 | NaBH4 in MeOH/DCM, room temp, 1 h, N2 | Washed with 5% MeOH in CH2Cl2, purified by chromatography |
Source: Experimental data on (1H-Imidazol-2-yl)methanol synthesis
Attachment of Imidazol-2-ylmethyl to Fluorinated Catechol
- The fluorinated catechol core can be functionalized at the 4-position by reaction with the imidazolylmethyl intermediate.
- A common approach involves nucleophilic substitution or reductive amination of a 4-formyl-3-fluorocatechol derivative with imidazole or its derivatives.
- Reaction conditions often include reflux in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~393 K) for several hours.
- Catalysts such as sodium hydroxide (25%) may be used to facilitate the reaction.
- Purification involves extraction, vacuum distillation, and silica gel chromatography with solvent systems like dichloromethane:methanol in ratios ranging from 30:1 to 15:1 (v/v).
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
| Step | Conditions | Purification Method | Notes |
|---|---|---|---|
| Reaction of p-fluorobenzaldehyde with imidazole derivative | DMF, reflux at 393 K, 4 h | Extraction, vacuum distillation, silica gel chromatography | TLC monitoring with DCM:MeOH 15:1 |
| Base-catalyzed condensation | 25% NaOH, room temp | Silica gel chromatography | Intermediate isolated before final step |
Source: Synthetic procedure for fluorinated imidazole derivatives
Analytical and Structural Confirmation
- The final compound’s structure is confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
- Crystallographic data show the torsion angles and bond lengths consistent with the expected structure, confirming the position of the imidazole and fluorine substituents.
- The imidazole nitrogen atoms act as hydrogen bond acceptors, which is relevant for biological activity and stability.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|
| Reduction of 1H-imidazole-2-carbaldehyde to (1H-Imidazol-2-yl)methanol | NaBH4, MeOH, 5–20 °C, 1–3 h, inert atmosphere | 45–78 | Silica gel chromatography | Key intermediate for imidazole attachment |
| Condensation with 3-fluoro-1,2-dihydroxybenzene derivative | DMF, reflux 393 K, 4 h, 25% NaOH catalyst | Not specified | Extraction, vacuum distillation, silica gel chromatography | TLC monitoring, intermediate isolation |
| Final purification | Silica gel chromatography (DCM:MeOH 30:1) | - | - | Ensures purity and removal of side products |
Research Findings and Notes
- The use of sodium borohydride reduction under mild conditions is effective for preparing the imidazolylmethanol intermediate with good yields.
- The fluorinated catechol core is sensitive; thus, reaction conditions are optimized to avoid degradation of the diol functionality.
- Polar aprotic solvents like DMF facilitate the nucleophilic substitution or condensation reactions.
- Base catalysis (NaOH) improves the efficiency of the condensation step.
- Purification by silica gel chromatography with carefully chosen solvent systems is critical for isolating pure product.
- Structural studies confirm the expected molecular geometry and the presence of hydrogen bonding sites on the imidazole nitrogen atoms, which may influence biological interactions.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield quinones, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol have shown significant cytotoxic effects against various cancer cell lines. Research conducted by the National Cancer Institute demonstrated that imidazole derivatives exhibit high levels of antimitotic activity, with mean GI50 values indicating effective inhibition of tumor cell proliferation .
Antimicrobial Properties
Imidazole-containing compounds are recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against a range of pathogens, including bacteria and fungi. Studies indicate that modifications to the imidazole structure can enhance its antimicrobial activity, making it a candidate for developing new antibiotics .
Case Study 1: Anticancer Screening
A study focusing on the anticancer properties of imidazole derivatives included 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol as part of a broader screening program. The compound was tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The findings suggest that this compound could be further developed as a lead candidate for anticancer drug development .
Case Study 2: Antimicrobial Efficacy
In another research effort, 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol was tested against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This positions the compound as a potential candidate for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol depends on its specific application. In biological systems, the imidazole ring can interact with
Biological Activity
The compound 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol , also known by its CAS number 116218-76-9, is a fluorinated derivative of imidazole with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula : CHFNO
Molecular Weight : 210.205 g/mol
LogP : 0.545
PSA (Polar Surface Area) : 64.85 Ų
Biological Activity Overview
4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol has been studied for various biological activities, including:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Its imidazole structure suggests potential antimicrobial activity.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol on MCF-7 cells, the following results were observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 25 | 40 |
| 50 | 15 |
The IC value was determined to be approximately 20 µM , indicating potent cytotoxicity.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways. The compound appears to enhance the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
Molecular Pathways Affected
Studies suggest that this compound may influence several key signaling pathways involved in cell survival and apoptosis:
- Bcl-2 Family Proteins : It downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
- Caspase Activation : Increased activity of caspases 3 and 9 was noted, confirming the activation of apoptotic pathways.
- Cell Cycle Regulation : The compound may also interfere with cell cycle progression, contributing to its antitumor effects.
Antimicrobial Properties
The imidazole moiety present in the compound is known for its antimicrobial properties. Preliminary tests have shown effectiveness against several bacterial strains.
Antimicrobial Activity Assay
In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate moderate antimicrobial activity, suggesting further exploration into its potential as an antibacterial agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Electronic Features
- Imidazole vs. Benzimidazole : Unlike the benzimidazole scaffold in , the target compound’s imidazole moiety may offer greater conformational flexibility, influencing interactions with biological targets .
- Diol Positioning : The 1,2-diol configuration is conserved across all analogs, facilitating hydrogen bonding with enzymes or receptors, as seen in SARS-CoV-2 3CLpro inhibitors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-((1H-Imidazol-2-yl)methyl)-3-fluorobenzene-1,2-diol, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step approach is suggested:
Imidazole Functionalization : Introduce the imidazole moiety via [3+2] cycloaddition or alkylation reactions, leveraging methodologies used for similar imidazole derivatives (e.g., fused triazoles in ).
Fluorobenzene Core Synthesis : Use nucleophilic aromatic substitution (NAS) to introduce fluorine at the 3-position, followed by diol protection/deprotection strategies to preserve the catechol group.
Coupling : Link the imidazole and fluorobenzene-diol units via a methylene bridge using cross-coupling agents like Pd catalysts or Mitsunobu conditions.
- Optimization : Monitor reaction progress via TLC or HPLC, and optimize yields using kinetic studies (e.g., varying temperature, solvent polarity). Characterize intermediates via / NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign aromatic protons (δ 6.5–7.5 ppm for diol and fluorobenzene; δ 7.0–8.5 ppm for imidazole) and confirm stereochemistry via NMR (single peak for mono-fluorination) .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar functional groups.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm and 280 nm .
Q. How do the functional groups (imidazole, fluorine, diol) influence the compound's reactivity and stability?
- Reactivity :
- The diol group is prone to oxidation; use antioxidants (e.g., ascorbic acid) during synthesis and storage.
- Fluorine enhances electron-withdrawing effects, potentially stabilizing the aromatic ring against electrophilic attacks.
- Imidazole can participate in hydrogen bonding and metal coordination, affecting solubility and biological activity .
- Stability : Conduct accelerated degradation studies under UV/HO to identify intermediates (e.g., quinone derivatives) via LC-MS, as seen in analogous diol-containing systems .
Q. What experimental protocols are recommended to assess the compound's aqueous solubility and partition coefficient (log P)?
- Solubility : Use shake-flask method in PBS (pH 7.4) with UV-Vis quantification.
- log P : Perform octanol-water partitioning followed by HPLC analysis.
- Data Interpretation : Compare results with computational predictions (e.g., ChemAxon or ACD/Labs) to validate accuracy .
Advanced Research Questions
Q. How can computational modeling predict the compound's pharmacological targets, and what validation experiments are required?
- In Silico Approaches :
Docking Studies : Use AutoDock Vina to simulate binding to adrenoceptors (α/β subtypes) or tyrosine hydroxylase, given structural similarities to norepinephrine and dopamine .
QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity using Gaussian09 or ORCA.
- Validation : Conduct in vitro receptor-binding assays (e.g., radioligand displacement) and measure cAMP levels in transfected HEK293 cells .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Challenges :
- Crystal Growth : The polar diol and imidazole groups may hinder crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/water).
- Twinned Data : Employ SHELXL for refinement of high-resolution data, as demonstrated for small molecules with complex H-bonding networks .
Q. How does the compound compare structurally and functionally to its non-fluorinated or imidazole-free analogs?
- Structural Impact :
- Fluorination increases metabolic stability compared to non-fluorinated analogs, as seen in catecholamine derivatives .
- The imidazole group may enhance binding to metal-dependent enzymes (e.g., cytochrome P450) versus simpler diols .
Q. What degradation pathways are anticipated under oxidative or photolytic conditions, and how can intermediates be characterized?
- Pathways :
- Oxidative Degradation : The diol group may oxidize to a quinone, detectable via LC-MS (m/z shift +16) .
- Photolysis : UV exposure could cleave the methylene bridge, yielding imidazole and fluorocatechol fragments.
- Characterization : Use HRMS/MS to identify intermediates and propose degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
